molecular formula C8H6BrN B1328791 Bromobenzyl cyanide CAS No. 5798-79-8

Bromobenzyl cyanide

Cat. No.: B1328791
CAS No.: 5798-79-8
M. Wt: 196.04 g/mol
InChI Key: XUHFBOUSHUEAQZ-UHFFFAOYSA-N
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Description

Bromobenzyl cyanide, also known as α-bromobenzyl cyanide, is an organic compound with the chemical formula C₈H₆BrN. It is a lachrymatory agent, meaning it causes tearing and irritation when it comes into contact with the eyes. This compound was introduced during World War I by the Allied Powers and was used as a chemical warfare agent due to its potent effects .

Preparation Methods

Bromobenzyl cyanide can be synthesized through several methods. One common synthetic route involves the bromination of benzyl cyanide. The process typically includes the following steps :

    Chlorination of Toluene: Toluene is chlorinated to form benzyl chloride.

    Conversion to Benzyl Cyanide: Benzyl chloride is then converted to benzyl cyanide by reacting with sodium cyanide in an alcoholic solution.

    Bromination: Finally, benzyl cyanide is brominated using bromine vapor in the presence of sunlight.

Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Bromobenzyl cyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide, dibenzoyl peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bromobenzyl cyanide has several applications in scientific research:

Mechanism of Action

Bromobenzyl cyanide exerts its effects primarily through irritation of the mucous membranes. When it comes into contact with the eyes, it causes severe irritation and tearing. The compound acts on voltage-gated chloride channels, which play a role in regulating cell volume, membrane potential stabilization, and signal transduction .

Comparison with Similar Compounds

Bromobenzyl cyanide is similar to other lachrymatory agents such as chloroacetophenone and benzyl cyanide. it is unique in its combination of a bromine atom and a cyanide group, which contributes to its potent irritant properties . Similar compounds include:

Properties

IUPAC Name

2-bromo-2-phenylacetonitrile
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InChI

InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H
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InChI Key

XUHFBOUSHUEAQZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6BrN
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DSSTOX Substance ID

DTXSID50871146
Record name Bromo(phenyl)acetonitrile
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Molecular Weight

196.04 g/mol
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Physical Description

Pale yellow crystals; [CAMEO] Yellowish solid with an odor of soured fruit; mp = 29 deg C; [HSDB] Pure: Yellow to white solid; Impure: Oily brown liquid; [EPA OHM/TADS]
Record name Bromobenzyl cyanide
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Boiling Point

242 °C @ 760 MM HG
Record name ALPHA-BROMOBENZYL CYANIDE
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Solubility

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE
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Density

1.539 @ 29 °C/4 °C
Record name ALPHA-BROMOBENZYL CYANIDE
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Vapor Density

6.8 (AIR= 1)
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Vapor Pressure

0.00465 [mmHg], 0.012 MM HG @ 20 °C
Record name Bromobenzyl cyanide
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Color/Form

YELLOWISH CRYSTALS FROM DILUTE ALCOHOL

CAS No.

5798-79-8
Record name α-Bromobenzeneacetonitrile
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Record name Bromo(phenyl)acetonitrile
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Record name BROMOBENZYL CYANIDE
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Melting Point

77 °F, 29 °C
Record name Bromobenzyl cyanide
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Synthesis routes and methods

Procedure details

To a solution of benzyl cyanide (4.93 mL, 42.7 mmol) in CCl4 (275 mL) were added dibenzoyl peroxide (517 mg, 2.13 mmol) and N-bromosuccinimide (9.12 g, 51.2 mmol). The reaction mixture was heated to reflux and stirred for 5 hours and concentrated in vacuo to a volume of 100 mL. The solution was partitioned between CHCl3 and saturated NaHCO3 solution, and the aqueous layer was extracted with several portions of CHCl3. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford a yellow oil. Purification was achieved by flash column chromatography on silica gel using a gradient elution of 0-20% EtOAc/hexanes. Collection and concentration of the appropriate fractions yielded the title compound as a pale yellow oil. 1H NMR (400 MHz, d6-DMSO) δ 7.61-7.58 (m, 2H), 7.53-7.45 (m, 3H), 6.59 (s, 1H).
Quantity
4.93 mL
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromobenzyl cyanide
Reactant of Route 2
Bromobenzyl cyanide
Reactant of Route 3
Bromobenzyl cyanide
Customer
Q & A

Q1: What are the toxicological effects of Bromobenzyl cyanide?

A: this compound is a potent lachrymator (tear gas) that primarily targets the mucous membranes of the eyes, causing intense irritation and tearing. [] This effect is thought to be mediated by the release of cyanide ions upon decomposition of the compound. [] Cyanide ions are potent inhibitors of cytochrome c oxidase, a crucial enzyme in the electron transport chain responsible for cellular respiration. [] Inhibition of this enzyme disrupts energy production within cells, particularly affecting tissues with high energy demands like the central nervous system and the heart. []

Q2: How is this compound detected and quantified in various matrices?

A: Gas chromatography coupled with various detectors, such as flame ionization detection (FID) or headspace gas chromatography (GCHS), is commonly employed for the sensitive detection and quantification of this compound. [] These techniques are particularly useful for analyzing volatile organic compounds like this compound in complex matrices, such as pharmaceutical products.

Q3: Can you elaborate on the use of this compound in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis. For example, it reacts with thiourea derivatives to yield 4-amino-2-iminothiazoline derivatives. [] Additionally, it is employed in the synthesis of 2-(4-Bromobenzyl)-benzimidazole, a compound investigated for its corrosion inhibition properties. [] Furthermore, researchers have explored its reactivity with sodium salts of fatty acids and benzoic acid. []

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of the benzyl group, the cyanide group, and the bromine atom in the para position on the benzene ring contributes to the reactivity of this compound. The benzylic position is susceptible to nucleophilic attack, while the cyanide group can participate in various reactions, such as nucleophilic addition. The bromine atom can undergo substitution reactions, further diversifying the reactivity of this compound.

Q5: Are there any concerns regarding the presence of this compound as an impurity in pharmaceuticals?

A: Yes, the presence of this compound in pharmaceuticals, particularly those containing Brompheniramine Maleate, raises significant concerns due to its genotoxic nature. [] Regulatory agencies and the pharmaceutical industry closely monitor and strive to minimize the levels of this genotoxic impurity in drug substances and products. []

Q6: What strategies are employed to mitigate the risks associated with this compound?

A: To minimize the risk posed by this compound, stringent control measures are implemented throughout the manufacturing process. [] This includes optimizing synthetic routes to minimize its formation, implementing rigorous purification steps, and employing highly sensitive analytical methods to ensure its levels remain below the acceptable limits. []

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